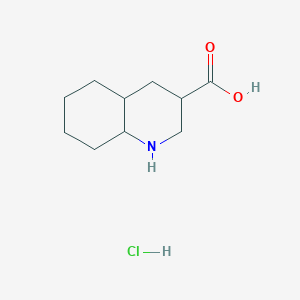

Decahydroquinoline-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8;/h7-9,11H,1-6H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJMNAQLYRDQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(CN2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydroquinoline-3-carboxylic acid hydrochloride typically involves the hydrogenation of quinoline derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is typically ensured through recrystallization and other purification techniques .

Chemical Reactions Analysis

Types of Reactions

Decahydroquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: It can be further reduced to form more saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are used for substitution reactions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: More saturated quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Decahydroquinoline derivatives have been investigated for their potential therapeutic effects. The compound has shown promise in various biomedical applications, particularly as a precursor in the synthesis of biologically active molecules.

Anticancer Activity

Research indicates that decahydroquinoline derivatives can exhibit anticancer properties. For instance, studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Mechanism

- Cell Line: Human colorectal cancer cells (Caco-2)

- IC50 Value: < 10 µM

- Mechanism: Induction of apoptosis via caspase activation

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Decahydroquinoline Derivative | Caco-2 | < 10 | Apoptosis via caspase activation |

Neuropharmacology

Decahydroquinoline derivatives have been explored for their neuropharmacological effects, particularly as dopamine agonists. These compounds may have applications in treating neurological disorders such as Parkinson's disease.

Dopamine Agonist Activity

The compound has been reported to influence dopamine pathways, potentially aiding in the management of Parkinson's disease symptoms.

Case Study: Dopamine Activity

- Model: Rat model of Parkinsonism

- Effect: Inhibition of prolactin secretion

Antimicrobial Properties

The antimicrobial activity of decahydroquinoline derivatives has been documented, showcasing their effectiveness against various bacterial strains.

Case Study: Antimicrobial Activity

- Bacterial Strain: Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC): 15 µg/mL

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Synthesis of Bioactive Compounds

Decahydroquinoline-3-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis, enabling the creation of complex bioactive molecules.

Synthetic Applications

The compound can be utilized in various synthetic routes to develop new pharmaceuticals or agrochemicals. Its structural features allow for modifications that can enhance biological activity or selectivity.

Mechanism of Action

The mechanism of action of decahydroquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Decahydroquinoline derivatives exhibit full saturation, enhancing their rigidity and stereochemical stability compared to partially unsaturated analogs like Jatrorrhizine hydrochloride or ethyl 4-chloro-8-nitroquinoline-3-carboxylate .

- The carboxylic acid group at C3 distinguishes this compound from quinuclidine derivatives (e.g., 3-aminoquinuclidine dihydrochloride), which prioritize amine functionalities .

Biological Activity

Decahydroquinoline-3-carboxylic acid hydrochloride (DHQCA) is a bicyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is derived from decahydroquinoline, characterized by a saturated bicyclic structure. Its molecular formula is with a molecular weight of approximately 205.68 g/mol. The compound can exist in various stereoisomeric forms, which may influence its biological activity and interactions with biological targets .

Antitumor Activity

Research has indicated that DHQCA exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential as a chemotherapeutic agent. For instance, DHQCA has shown the ability to induce apoptosis in cancer cells through the activation of caspase pathways. A summary of findings is presented in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

Neuroprotective Effects

DHQCA has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It acts as an NMDA receptor antagonist, which helps mitigate excitotoxicity associated with conditions like Alzheimer's disease and multiple sclerosis. The compound's ability to protect neuronal cells from glutamate-induced damage has been documented in several studies .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activities, which could be beneficial in treating inflammatory diseases. In vivo studies have shown that DHQCA can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models . This effect is significant for conditions like rheumatoid arthritis and other inflammatory disorders.

The mechanisms underlying the biological activities of DHQCA are multifaceted:

- NMDA Receptor Modulation : By acting as an antagonist at the NMDA receptor, DHQCA reduces calcium influx into neurons, thereby preventing excitotoxicity .

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death .

- Cytokine Inhibition : DHQCA downregulates inflammatory cytokines, contributing to its anti-inflammatory effects .

Case Study 1: Antitumor Efficacy

A study involving the administration of DHQCA to mice with implanted tumors demonstrated a significant reduction in tumor size compared to control groups. The treatment group exhibited a 50% decrease in tumor volume after four weeks of therapy.

Case Study 2: Neuroprotection

In a model of traumatic brain injury, DHQCA was administered post-injury. Results indicated improved cognitive function and reduced neuronal loss compared to untreated controls, highlighting its potential as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of Decahydroquinoline-3-carboxylic acid hydrochloride?

- Methodology : High-performance liquid chromatography (HPLC) is widely used for purity assessment. Key parameters include:

- Column : C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size) .

- Mobile phase : A gradient or isocratic mixture of methanol and aqueous buffer (e.g., 0.03 mol·L⁻¹ phosphate buffer) .

- Detection : UV absorbance at 207–220 nm, optimized for the compound’s chromophores .

- Validation : Ensure linearity (R² ≥ 0.999), recovery rates (98–102%), and precision (RSD < 2%) across low, medium, and high concentrations .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) :

- Wear EN 166-compliant safety goggles and EN 374-certified nitrile gloves to prevent ocular/skin exposure .

- Use flame-retardant, antistatic lab coats and closed-toe shoes .

Q. How should researchers design a stability study for this compound under varying storage conditions?

- Experimental Design :

- Variables : Test temperature (e.g., 4°C, 25°C, 40°C), humidity (e.g., 60% RH), and light exposure (ICH Q1B guidelines) .

- Duration : Conduct accelerated (1–3 months) and long-term (6–12 months) studies.

- Analysis : Monitor degradation via HPLC, tracking peak area reductions or new impurity peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data across studies?

- Methodology :

- Meta-Analysis : Pool data from multiple studies, adjusting for variables like dosage, animal models, or analytical techniques .

- Causal Analysis : Use factorial designs to isolate factors (e.g., metabolism enzymes, pH-dependent solubility) influencing bioavailability .

- Cross-Validation : Compare results from HPLC, LC-MS, and in vivo assays to identify methodological biases .

Q. What strategies optimize synthetic routes for this compound?

- Approach :

- Reaction Monitoring : Employ real-time FTIR or NMR to track intermediate formation and optimize reaction time/temperature .

- Yield Improvement : Use design of experiments (DoE) to evaluate catalysts, solvents, and stoichiometry. For example, a central composite design can model interactions between variables .

- Purification : Compare recrystallization (using ethanol/water mixtures) vs. column chromatography for scalability .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

- Experimental Framework :

- In Vitro Models : Use primary hepatocytes or kidney cells to assess metabolic pathways and cytotoxicity .

- Isotopic Labeling : Synthesize deuterated analogs to trace metabolite formation via LC-MS .

- Target Identification : Combine molecular docking (e.g., AutoDock Vina) with CRISPR-Cas9 knockout screens to validate protein targets .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships?

- Recommendations :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- ANOVA with Post Hoc Tests : Compare treatment groups while controlling for type I errors (e.g., Tukey’s HSD) .

- Machine Learning : Apply random forest or SVM to identify predictors of efficacy/toxicity from high-throughput datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.